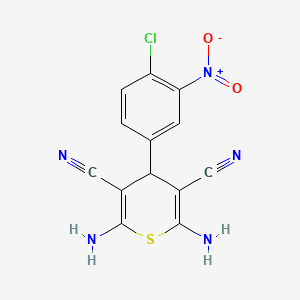
2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could involve the cyclization of a precursor molecule containing the necessary functional groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for 2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiopyran derivatives or molecules with similar functional groups. Examples could be:
- 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Uniqueness
What sets 2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile apart is the specific combination of functional groups and their positions on the thiopyran ring. This unique structure could confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C13H8ClN5O2S |
|---|---|
Molecular Weight |
333.75 g/mol |
IUPAC Name |
2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H8ClN5O2S/c14-9-2-1-6(3-10(9)19(20)21)11-7(4-15)12(17)22-13(18)8(11)5-16/h1-3,11H,17-18H2 |
InChI Key |
XQMVIUCNHPKLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















